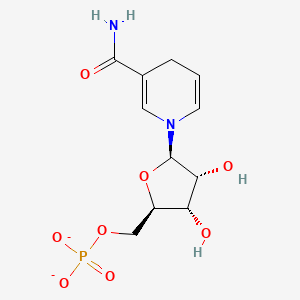
reduced beta-nicotinamide D-ribonucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMNH(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of NMNH; major species at pH 7.3. It derives from a NMN(+). It is a conjugate base of a NMNH.
Scientific Research Applications
Fluorescence and Molecular Interaction Studies
Reduced β-nicotinamide d-ribonucleotide (NMNH(2-)) exhibits distinct biophysical properties, particularly in its interaction with phosphate groups and in its fluorescence parameters. Studies have demonstrated that the interaction between phosphate groups and the NMNH(2-) molecule influences the nonradiative decay rates in the nicotinamide chromophore groups. This interaction significantly affects the biexponential fluorescence signals of NMNH(2-) and its analogs like NADH, providing insights into the dynamics of these molecules in aqueous solutions (Smolin, 2022).
Biochemical and Enzymatic Applications
Reduced forms of β-nicotinamide adenine dinucleotides like NADH and NADPH have broad applications in biochemical assays due to their roles as cofactors in various enzymatic reactions. The synthesis of radiolabeled nicotinamide cofactors, like [U-14C]NADPH, enables the determination of substrates for nicotinamide-dependent enzymes even at very low concentrations. These labeled cofactors are instrumental in enzymatic assays and kinetic isotope effect studies, highlighting the versatility of these molecules in biochemistry and molecular biology (Markham et al., 2004).
Metabolic and Cellular Functions
NAD(P)H oxidases in pancreatic beta-cells play a crucial role in glucose-stimulated insulin secretion. Understanding the mechanisms of NAD(P)H oxidase activation and its impact on ROS production, intracellular calcium responses, and gene expression provides insights into the metabolic processes in beta-cells, influencing insulin secretion and glucose metabolism. These findings underline the significance of reduced β-nicotinamide adenine dinucleotides in cellular metabolic regulation and their potential implications in diseases like diabetes (Morgan et al., 2009).
properties
Product Name |
reduced beta-nicotinamide D-ribonucleotide |
|---|---|
Molecular Formula |
C11H15N2O8P-2 |
Molecular Weight |
334.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C11H17N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1,3-4,7-9,11,14-15H,2,5H2,(H2,12,16)(H2,17,18,19)/p-2/t7-,8-,9-,11-/m1/s1 |
InChI Key |
XQHMUSRSLNRVGA-TURQNECASA-L |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



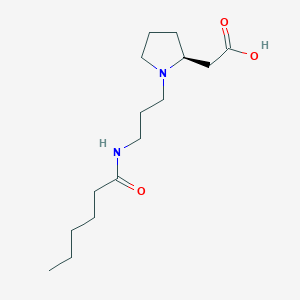
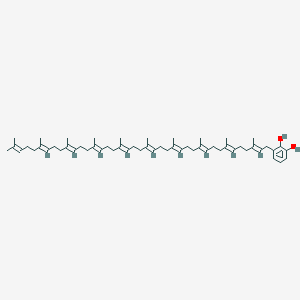

![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
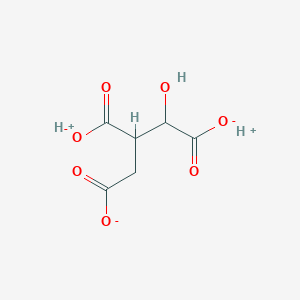
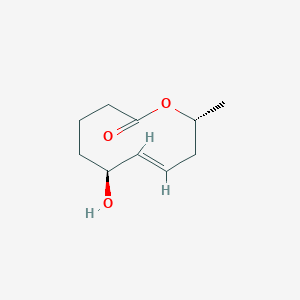
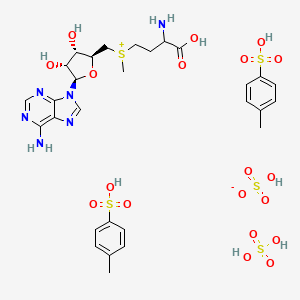

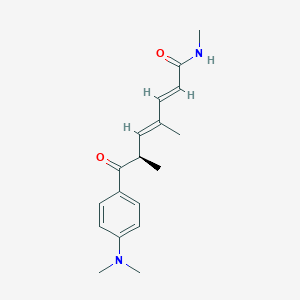

![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
